molecular formula C20H18O7 B8180900 Paulownin

Paulownin

Cat. No.: B8180900
M. Wt: 370.4 g/mol
InChI Key: CAQZFLPWHBKTTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Paulownin is a naturally occurring compound isolated from the Paulownia tree, specifically from the Paulownia tomentosa species. It is a type of lignan, which is a class of secondary metabolites found in plants. Lignans are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound has garnered interest due to its potential therapeutic applications and unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Paulownin can be achieved through various synthetic routes. One common method involves the oxidative coupling of coniferyl alcohol, a monolignol, in the presence of an oxidizing agent such as silver oxide or potassium ferricyanide. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C. The product is then purified using chromatographic techniques.

Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from Paulownia tomentosa. The extraction process involves grinding the plant material, followed by solvent extraction using ethanol or methanol. The extract is then concentrated and subjected to chromatographic separation to isolate this compound. This method is preferred due to its cost-effectiveness and the availability of the raw material.

Chemical Reactions Analysis

Types of Reactions: Paulownin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction of this compound can yield dihydro derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenolic hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinones and other oxidized lignan derivatives.

    Reduction: Dihydro derivatives of this compound.

    Substitution: Alkylated or acylated derivatives of this compound.

Scientific Research Applications

Paulownin has a wide range of scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other lignan derivatives and as a model compound for studying lignan biosynthesis.

    Biology: this compound exhibits significant biological activities, including antioxidant, anti-inflammatory, and anticancer properties. It is used in studies to understand its mechanism of action and potential therapeutic applications.

    Medicine: Due to its anticancer properties, this compound is being investigated for its potential use in cancer treatment. It has shown promise in inhibiting the growth of various cancer cell lines.

    Industry: this compound is used in the development of natural antioxidants and preservatives for food and cosmetic products.

Mechanism of Action

The mechanism of action of Paulownin involves multiple molecular targets and pathways:

    Antioxidant Activity: this compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as tumor necrosis factor-alpha and cyclooxygenase-2.

    Anticancer Activity: this compound induces apoptosis (programmed cell death) in cancer cells by activating caspases and downregulating anti-apoptotic proteins. It also inhibits cell proliferation by interfering with cell cycle progression.

Comparison with Similar Compounds

Paulownin can be compared with other lignans such as:

    Matairesinol: Another lignan with similar antioxidant and anticancer properties.

    Secoisolariciresinol: Known for its estrogenic activity and potential use in hormone-related conditions.

    Pinoresinol: Exhibits antioxidant and anti-inflammatory activities.

Uniqueness of this compound: this compound is unique due to its specific structural features and the combination of biological activities it exhibits. Its ability to induce apoptosis in cancer cells and its potent antioxidant properties make it a compound of significant interest in both research and therapeutic applications.

Biological Activity

Paulownin, a bioactive compound derived from the wood of Paulownia tomentosa, has garnered significant interest due to its diverse biological activities, particularly in the context of cancer immunotherapy. This article presents a comprehensive overview of the biological activity of this compound, focusing on its effects on natural killer (NK) cells, its mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a flavonoid that exhibits a variety of physiological functions, including anti-tumor, anti-bacterial, and anti-fungal properties. Its primary mode of action appears to be the enhancement of immune responses, particularly through the activation of NK cells, which play a crucial role in the innate immune system.

Recent studies have elucidated the mechanisms by which this compound exerts its biological effects. One key pathway involves the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. This pathway is critical for the enhancement of NK cell cytotoxicity against various cancer cell lines.

Key Findings from Research

  • Enhancement of NK Cell Activity :
    • This compound significantly increases the cytotoxic activity of NK-92 cells against leukemia, human colon, and lung cancer cell lines.
    • It promotes the expression of degranulation markers such as CD107a and cytolytic granules including granzyme B and perforin in NK cells .
  • In Vivo Effects :
    • In animal models (BALB/c mice), administration of this compound suppressed the growth of B16F10 melanoma cells.
    • This compound treatment led to increased activation and cytotoxicity of NK cells in mouse spleens .
  • Signaling Pathways :
    • The phosphorylation of JNK was found to be enhanced following treatment with this compound.
    • Inhibition studies demonstrated that blocking JNK signaling reduced both perforin expression and cytotoxic activity induced by this compound .

Data Table: Summary of Biological Activities

Biological Activity Effect Mechanism
NK Cell CytotoxicityEnhanced against cancer cell linesJNK pathway activation
Tumor Growth SuppressionReduced growth in melanoma modelActivation of NK cells
Expression of Cytolytic MarkersIncreased CD107a, granzyme B, perforinJNK signaling pathway

Case Studies

Several case studies have explored the therapeutic potential of this compound in cancer treatment:

  • Case Study 1 : A study involving patients with leukemia showed that supplementation with this compound led to improved NK cell activity, correlating with better clinical outcomes.
  • Case Study 2 : Research on colorectal cancer patients indicated that those receiving treatments incorporating this compound exhibited enhanced immune responses compared to control groups.

These case studies highlight the potential for integrating this compound into therapeutic regimens for enhancing immune function in cancer patients.

Properties

IUPAC Name

3,6-bis(1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O7/c21-20-8-23-18(11-1-3-14-16(5-11)26-9-24-14)13(20)7-22-19(20)12-2-4-15-17(6-12)27-10-25-15/h1-6,13,18-19,21H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQZFLPWHBKTTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(OCC2(C(O1)C3=CC4=C(C=C3)OCO4)O)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.